molecular formula C10H11BrO B1271224 2-Bromo-1-(2,4-dimethylphenyl)ethanone CAS No. 26346-85-0

2-Bromo-1-(2,4-dimethylphenyl)ethanone

Cat. No.: B1271224
CAS No.: 26346-85-0
M. Wt: 227.1 g/mol
InChI Key: GSCCVWPVPFIRJP-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the alpha position to the carbonyl group and two methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2,4-dimethylphenyl)ethanone can be synthesized through the bromination of 1-(2,4-dimethylphenyl)ethanone. The reaction typically involves the use of bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: 1-(2,4-dimethylphenyl)ethanol.

    Oxidation: 2-Bromo-1-(2,4-dimethylphenyl)acetic acid.

Scientific Research Applications

2-Bromo-1-(2,4-dimethylphenyl)ethanone is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4-dimethylphenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The compound can undergo nucleophilic attack at the carbonyl carbon or the alpha carbon, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4-dimethylphenyl)ethanone
  • 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
  • 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one

Uniqueness

2-Bromo-1-(2,4-dimethylphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the bromine atom at the alpha position and the two methyl groups on the benzene ring influence its chemical behavior and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1-(2,4-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCCVWPVPFIRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366268
Record name 2-bromo-1-(2,4-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26346-85-0
Record name 2-bromo-1-(2,4-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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